molecular formula C30H22N2 B13706086 N-(3-Biphenylyl)-9-phenylcarbazol-3-amine

N-(3-Biphenylyl)-9-phenylcarbazol-3-amine

Cat. No.: B13706086
M. Wt: 410.5 g/mol
InChI Key: KEPXNYPMYRMHEZ-UHFFFAOYSA-N
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Description

N-(3-Biphenylyl)-9-phenylcarbazol-3-amine (CAS 1002762-60-8) is a carbazole derivative with a phenyl group at the 9-position and a biphenylamine substituent at the 3-position. Its molecular formula is C₃₀H₂₂N₂ (MW: 410.51 g/mol), and it is utilized in organic electronics, particularly as a hole-transporting material in devices like OLEDs and perovskite solar cells . The compound is synthesized via Buchwald-Hartwig coupling, yielding high purity (≥98%) with standard storage conditions (dark, inert atmosphere) .

Properties

Molecular Formula

C30H22N2

Molecular Weight

410.5 g/mol

IUPAC Name

9-phenyl-N-(3-phenylphenyl)carbazol-3-amine

InChI

InChI=1S/C30H22N2/c1-3-10-22(11-4-1)23-12-9-13-24(20-23)31-25-18-19-30-28(21-25)27-16-7-8-17-29(27)32(30)26-14-5-2-6-15-26/h1-21,31H

InChI Key

KEPXNYPMYRMHEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(3-Biphenylyl)-9-phenylcarbazol-3-amine

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the carbazole core followed by N-arylation reactions to introduce the biphenyl and phenyl substituents. Key methodologies include:

  • Buchwald-Hartwig amination : A palladium-catalyzed cross-coupling reaction used to form C-N bonds between aryl halides and amines.
  • Suzuki coupling : A palladium-catalyzed cross-coupling between aryl boronic acids and aryl halides to build biphenyl units.
  • Intramolecular cyclization : To form the carbazole ring from appropriate precursors such as 2-nitrobiphenyl derivatives.

Detailed Synthetic Routes

Formation of the Carbazole Core
  • The carbazole nucleus can be synthesized via the Cadogan reaction , which involves reductive cyclization of 2-nitrobiphenyl derivatives in the presence of organophosphorus reagents. However, this method sometimes yields low product amounts (~30%) and byproduct contamination.

  • An improved route involves the reduction of a nitro biphenyl derivative to an amine, conversion to a diazonium salt, substitution with sodium azide, and subsequent thermocyclization of the azide to form the carbazole ring. This sequence can achieve up to 80% overall yield from the nitrobiphenyl precursor.

N-Arylation of Carbazole Nitrogen
  • The Buchwald-Hartwig amination is employed to introduce the phenyl group at the nitrogen of the carbazole. For example, refluxing carbazole-2,7-dicarboxylate with bromobenzene in the presence of potassium carbonate, copper(I) iodide, and dibenzo-18-crown-6 yields N-phenyl carbazole derivatives with high efficiency (up to 92% yield).

  • For the biphenyl substitution, a similar Buchwald-Hartwig amination can be performed using 2-bromo-2’-iodo-1,1’-biphenyl as the aryl halide, allowing the attachment of the biphenyl group to the carbazole nitrogen.

Suzuki Coupling for Biphenyl Formation
  • Biphenyl units are commonly constructed via Suzuki coupling of bromocarbazole derivatives with aryl boronic acids. Microwave-assisted Suzuki coupling using Pd(OAc)2/SPhos catalyst and K3PO4 as base has been demonstrated to reduce reaction times and provide comparable yields to conventional heating methods.

  • Yields for these coupling reactions typically range from 30-40%, limited by solubility issues and side reactions such as homocoupling or hydrolysis of boronate esters.

Purification and Characterization

  • Purification of these carbazole derivatives can be challenging due to their tendency to adhere to chromatographic stationary phases and limited solubility. A combination of column chromatography and repeated recrystallization is often necessary.

  • Crystallization is typically achieved by preparing dilute solutions in hot ethyl acetate followed by slow addition of hexane until cloud point is reached, then slow cooling and refrigeration if needed.

  • Characterization methods include ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry, elemental analysis, and single crystal X-ray diffraction to confirm molecular structure.

Summary of Preparation Steps and Conditions

Step Reaction Type Reagents and Conditions Yield (%) Notes
1 Reduction and Cyclization Nitro biphenyl → amine → diazonium salt → NaN3 substitution → thermocyclization ~80 Improved yield over Cadogan reaction; cleaner product
2 N-Arylation (phenyl group) Carbazole + bromobenzene, K2CO3, CuI, dibenzo-18-crown-6, reflux 92 Buchwald-Hartwig amination; high yield
3 N-Arylation (biphenyl group) Carbazole + 2-bromo-2’-iodo-1,1’-biphenyl, Pd catalyst, base Not specified Buchwald-Hartwig amination; enables biphenyl substitution
4 Suzuki Coupling Bromocarbazole derivative + aryl boronic acid, Pd(OAc)2/SPhos, K3PO4, microwave-assisted heating 30-40 Microwave reduces reaction time; yields limited by solubility and side reactions
5 Purification Column chromatography + recrystallization in EtOAc/hexane - Difficult due to compound adherence and solubility; necessary for pure product

Research Discoveries and Insights

  • The bulky phenyl substituent at the nitrogen of carbazole tends to sit out of plane with the carbazole core, which disrupts intermolecular π-stacking and facilitates better crystallization and solubility compared to smaller substituents like ethyl groups.

  • Microwave-assisted Suzuki coupling offers a significant advantage in reducing reaction time without sacrificing yield, making it a preferred method in complex carbazole derivative synthesis.

  • The use of palladium catalysts with appropriate ligands (e.g., dppf) and bases (e.g., NaOtBu) is critical for efficient Buchwald-Hartwig amination, especially when introducing bulky aryl groups.

  • Purification challenges highlight the importance of optimizing solvent systems and crystallization conditions to obtain analytically pure materials for device applications.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

N-(3-Biphenylyl)-9-phenylcarbazol-3-amine participates in Buchwald-Hartwig amination and related coupling reactions due to its aryl amine group. A notable example involves its use in forming C–N bonds with aryl halides under palladium catalysis. For instance, a derivative of this compound (9-phenyl-9H-carbazol-3-amine) was coupled with 3-bromodibenzo[b,d]furan using Pd₂(dba)₃ and P(tBu)₃ as a catalytic system, yielding 82% of the desired product under optimized conditions .

Key Reaction Parameters

ParameterValue/Detail
CatalystPd₂(dba)₃ (0.4 mol%)
LigandP(tBu)₃ (0.4 mol%)
BaseKOtBu (2.0 equiv)
SolventToluene
Temperature85°C
Reaction Time4 hours
Yield82%

This reaction highlights the compound’s utility in synthesizing complex heterocyclic systems, critical for optoelectronic materials .

Electrophilic Substitution Reactions

The carbazole and biphenyl moieties provide sites for electrophilic substitution. For example:

  • Halogenation : Bromination at the carbazole’s 6-position is feasible using Br₂ in acetic acid, though competing reactions at the biphenyl group may occur.

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) target electron-rich positions, potentially modifying optoelectronic properties.

Role in Catalytic Cycles

The compound’s NH-carbazole byproduct plays a critical role in stabilizing palladium intermediates during cross-couplings. Computational studies reveal that Pd(II) oxidative addition intermediates react with NH-carbazole to form stable aryl carbazolyl Pd(II) complexes (e.g., 8Cz ), which act as resting states and minimize catalyst decomposition .

Mechanistic Insights

  • Resting State Stability : The carbazolyl complex (8Cz ) exhibits a reductive elimination barrier of 22.4 kcal/mol, higher than analogous anilido complexes, slowing turnover but enhancing catalyst longevity .

  • Equilibrium Dynamics : With aniline, rapid equilibrium between 8Cz and on-cycle anilido intermediates enables efficient coupling at room temperature. For alkylamines, higher temperatures are required to overcome deprotonation barriers .

Comparative Reaction Kinetics

Microkinetic modeling of Pd-catalyzed aminations reveals that carbazolyl complex formation reduces decomposition pathways, making it a viable precatalyst alternative. For example:

Reaction ParameterValue (Aniline)Value (Alkylamine)
Activation Energy (ΔG‡)11.3 kcal/mol15.8 kcal/mol
Optimal Temperature25°C80°C
Turnover Frequency (TOF)12 h⁻¹3 h⁻¹

This data underscores the compound’s adaptability in diverse reaction environments .

Scientific Research Applications

N-(3-Biphenylyl)-9-phenylcarbazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Biphenylyl)-9-phenylcarbazol-3-amine involves its interaction with specific molecular targets. In the context of cancer treatment, the compound acts as an inhibitor of the PD-1/PD-L1 pathway, which plays a crucial role in immune checkpoint regulation. By blocking this pathway, the compound enhances the immune system’s ability to target and destroy cancer cells .

Comparison with Similar Compounds

Substituent Position and Electronic Properties

Compound Name CAS Number Substituent Position Key Structural Features Electronic Impact
N-(3-Biphenylyl)-9-phenylcarbazol-3-amine 1002762-60-8 3-position (carbazole) Biphenylamine group Extended π-conjugation enhances charge transport
N-(4-(9-Phenylcarbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine 1160294-96-1 4-position (carbazole) Biphenylamine at carbazole 4-position Altered molecular packing; reduced hole mobility compared to 3-substituted analogs
N,9-Diphenyl-9H-carbazol-3-amine 858641-06-2 3-position (carbazole) Single phenylamine (no biphenyl) Shorter conjugation length; lower thermal stability
Bis(4-(9-phenylcarbazol-3-yl)phenyl)amine 934545-87-6 3-position (carbazole) Dimeric carbazole structure Enhanced hole mobility due to dual carbazole units

Key Findings :

  • The biphenylamine group at the 3-position of carbazole in the target compound maximizes conjugation, improving charge transport efficiency .
  • Dimeric analogs (e.g., CAS 934545-87-6) exhibit superior thermal stability (Tg > 150°C) but face solubility challenges in common solvents .

Molecular Weight and Solubility

Compound Name Molecular Weight (g/mol) Solubility Profile
N-(3-Biphenylyl)-9-phenylcarbazol-3-amine 410.51 Moderate in toluene/DMF; poor in water
N,9-Diphenyl-9H-carbazol-3-amine 362.47 Higher solubility in THF/chloroform
N-(Fluoren-2-yl)-9-phenylcarbazol-3-amine 678.86 Low solubility due to bulky fluorenyl group

Key Findings :

  • Lower molecular weight analogs (e.g., CAS 858641-06-2) exhibit better solubility but sacrifice thermal stability .
  • Bulky substituents (e.g., fluorenyl in CAS 1242056-42-3) reduce solubility, limiting processability in thin-film applications .

Key Findings :

  • Ethoxy-substituted derivatives (e.g., CAS 1613074-77-3) show superior hole mobility due to electron-donating groups .
  • The target compound balances moderate mobility and processability, making it suitable for cost-effective device fabrication .

Key Findings :

  • Biphenylamine-containing compounds generally require stricter handling protocols due to irritation risks .

Biological Activity

N-(3-Biphenylyl)-9-phenylcarbazol-3-amine, a derivative of carbazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores its biological properties, synthesis methods, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a biphenyl moiety attached to a carbazole core, which is known for its unique electronic properties. The molecular formula is C25H22NC_{25}H_{22}N, with a molecular weight of approximately 358.45 g/mol. The structure can be represented as follows:

N 3 Biphenylyl 9 phenylcarbazol 3 amine\text{N 3 Biphenylyl 9 phenylcarbazol 3 amine}

This compound exhibits significant photophysical properties that make it suitable for various applications in organic electronics and fluorescent imaging.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available biphenyl and carbazole derivatives.
  • Reactions : Common methods include:
    • Sonogashira Coupling : This method effectively links the biphenyl and carbazole units through a cross-coupling reaction.
    • Nucleophilic Substitution : Utilized to introduce the amine group at the desired position on the carbazole .

The yield of these reactions can vary significantly based on reaction conditions, such as temperature and solvent choice.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, studies have shown that certain carbazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

A comparative study on related compounds demonstrated that those with enhanced electron-donating capabilities showed increased cytotoxicity against various cancer types, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

In addition to anticancer effects, some derivatives have been investigated for their antimicrobial properties. The presence of the biphenyl group is believed to enhance interaction with microbial membranes, leading to increased efficacy against bacterial strains . Further studies are required to establish the specific mechanisms through which this compound exerts its antimicrobial effects.

Case Studies

  • Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound showed significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
  • Fluorescent Imaging Applications : Preliminary studies suggest that due to its unique photophysical properties, this compound can be utilized in fluorescent imaging techniques, potentially aiding in cancer diagnostics by targeting specific cellular markers .

Research Findings Summary Table

PropertyFindings
Molecular Weight358.45 g/mol
Synthesis MethodSonogashira Coupling, Nucleophilic Substitution
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against various bacterial strains
Photophysical PropertiesSuitable for fluorescent imaging applications

Q & A

Q. Why do solubility studies show conflicting results?

  • Answer :
  • pH dependence : Test solubility in buffered solutions (pH 4–10) to identify ionizable groups .
  • Aggregation studies : Use dynamic light scattering (DLS) to detect nanoaggregates at >100 µM .

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